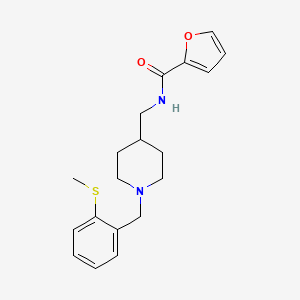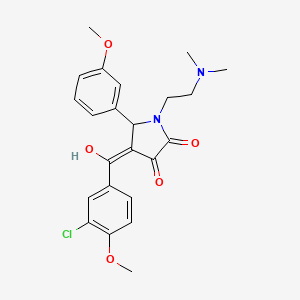
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.
科学的研究の応用
Benzene-1,3,5-tricarboxamide Derivatives
Benzene-1,3,5-tricarboxamides (BTAs) have emerged as important compounds in a range of scientific disciplines due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. These attributes allow BTAs to be fully utilized as versatile, supramolecular building blocks in applications extending from nanotechnology and polymer processing to biomedical applications. Their applications are connected to the self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, highlighting their multivalent nature and driving applications in the biomedical field. This review summarizes the different types of BTAs that have appeared in recent literature and the applications they have been evaluated in, indicating the first commercial applications of BTAs are emerging, promising a bright future for this multipurpose building block (Cantekin, de Greef, & Palmans, 2012).
Piperidine and Benzamide Derivatives
The pharmacodynamic and pharmacokinetic properties of cisapride, a substituted piperidinyl benzamide, are indicative of its therapeutic use as a prokinetic agent in gastrointestinal motility disorders. Its novel mechanism of action involves enhancing acetylcholine release in the myenteric plexus of the gut, demonstrating the diverse potential applications of piperidine and benzamide derivatives in therapeutic agents targeting the gastrointestinal tract (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Functional Chemical Groups in CNS Acting Drugs
A literature search aimed at identifying functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity found that heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form the largest class of organic compounds with potential CNS effects. This research underscores the significance of chemical structures similar to "N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide" in the development of novel CNS acting drugs (Saganuwan, 2017).
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
It’s known that many drugs work by binding to their target proteins and modulating their activity . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target proteins.
Biochemical Pathways
It’s known that drugs can affect a variety of biochemical pathways, depending on their targets . These could include pathways involved in signal transduction, metabolism, cell growth and differentiation, and others.
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The effects would depend on the specific targets of the compound and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drug. These can include factors such as temperature, pH, and the presence of other molecules in the body
特性
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-24-18-7-3-2-5-16(18)14-21-10-8-15(9-11-21)13-20-19(22)17-6-4-12-23-17/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSOOMOWHWSJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2834586.png)
![3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B2834590.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2834591.png)

![N-(3-chloro-4-methoxyphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2834595.png)
![methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2834598.png)

![ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2834600.png)


![4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834604.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)
![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)
![8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2834608.png)